6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
Description
6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a pyrimidinone derivative featuring a conjugated cyclohexadienone system. The pyrimidinone core is substituted at the 5-position with a butanoyl group and at the 6-position with a morpholine moiety. The compound’s morpholine substituent could enhance solubility in polar solvents, while the butanoyl group may contribute to lipophilicity, affecting its pharmacokinetic profile in biological systems .
Properties
CAS No. |
823792-98-9 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[2-(2-hydroxyphenyl)-4-morpholin-4-ylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C18H21N3O3/c1-2-5-15(22)14-12-19-17(13-6-3-4-7-16(13)23)20-18(14)21-8-10-24-11-9-21/h3-4,6-7,12,23H,2,5,8-11H2,1H3 |
InChI Key |
KEKSQBTXVDEMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form intermediate chalcones, followed by cyclization and functional group modifications to introduce the pyrimidine and morpholine rings. The reaction conditions often require the use of catalysts such as palladium (II) and oxidizing agents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidinone Derivatives with Varied Substituents
- 6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one This analog replaces the morpholine group with dimethylamine. However, steric effects from the smaller substituent might enhance reactivity in nucleophilic environments .
- 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Substituted with a nitro group and a hydroxylated aniline, this compound exhibits strong electron-withdrawing effects, which could stabilize the cyclohexadienone system. Crystallographic data reveal planar geometry, favoring π-π stacking interactions in solid-state structures .
- 2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one Bromine substituents and a quinoline group introduce significant steric bulk and aromaticity. The halogen atoms may enhance halogen bonding in molecular recognition, while the quinoline moiety could enable intercalation in biological targets .
Morpholine-Containing Analogues
- 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde This thienopyrimidine derivative shares the morpholine substituent but incorporates a carbaldehyde group. The aldehyde functionality enables covalent interactions with nucleophilic residues, a feature exploited in kinase inhibitor design .
Halogenated and Acylated Derivatives
- Safety data indicate moderate acute toxicity, highlighting the impact of halogenation on biological profiles .
Pharmacological and Physicochemical Properties
Physicochemical Data
Biological Activity
The compound 6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one represents a novel class of pyrimidine derivatives with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Cyclohexa-2,4-dien-1-one
- Substituents :
- 5-Butanoyl group
- Morpholin-4-yl moiety
- Pyrimidin-2(1H)-ylidene functionality
This unique combination of structural features suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including those similar to the target compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 20 | Cell Cycle Arrest |
| Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms by which the target compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer metabolism.
- Receptor Binding : The morpholine moiety may facilitate interaction with specific receptors, enhancing biological activity.
- Cell Signaling Modulation : The compound may influence pathways related to cell survival and proliferation.
Study 1: Anticancer Efficacy in vitro
A study conducted on the effects of similar pyrimidine derivatives on human lung cancer cells demonstrated a significant reduction in cell viability after treatment with low micromolar concentrations. The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapy.
Study 2: Antimicrobial Screening
In a screening assay against various bacterial strains, derivatives of the target compound showed promising results, particularly against antibiotic-resistant strains. This suggests that modifications to the structure could enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
